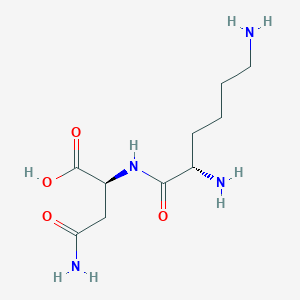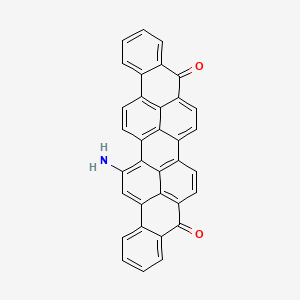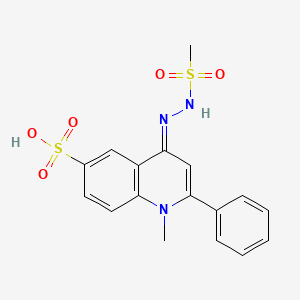
1-Methyl-4-(2-(methylsulfonyl)hydrazono)-2-phenyl-1,4-dihydroquinoline-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, sulfonic acid groups, and hydrazides. The reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for cost, yield, and safety. This might involve:
Batch or continuous flow reactors: To manage large-scale reactions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of enzyme interactions or as a probe for biological pathways.
Medicine: Potential therapeutic uses, such as in drug development or as a diagnostic tool.
Industry: Use in manufacturing processes or as a component in specialized materials.
Mechanism of Action
The mechanism by which METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE exerts its effects would involve interactions at the molecular level. This could include:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Specific biochemical pathways that the compound influences, potentially altering cellular functions or signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Sulfonic acid derivatives: Compounds featuring sulfonic acid groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
50380-19-3 |
|---|---|
Molecular Formula |
C17H17N3O5S2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4E)-1-methyl-4-(methylsulfonylhydrazinylidene)-2-phenylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C17H17N3O5S2/c1-20-16-9-8-13(27(23,24)25)10-14(16)15(18-19-26(2,21)22)11-17(20)12-6-4-3-5-7-12/h3-11,19H,1-2H3,(H,23,24,25)/b18-15+ |
InChI Key |
NCTIDJBXOKKDPP-OBGWFSINSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)/C(=N/NS(=O)(=O)C)/C=C1C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)C(=NNS(=O)(=O)C)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
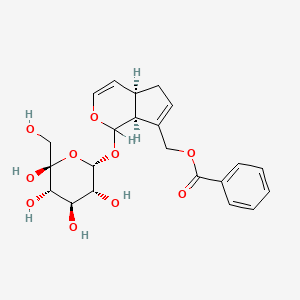
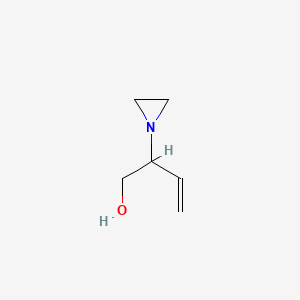
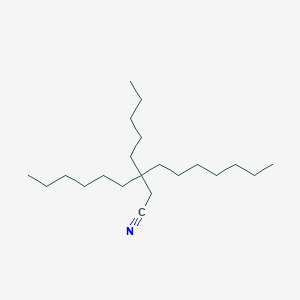
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
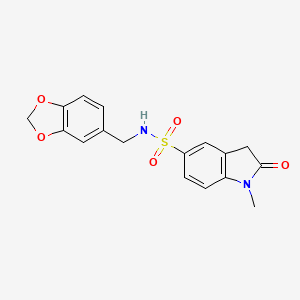
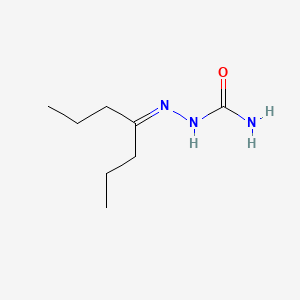
![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
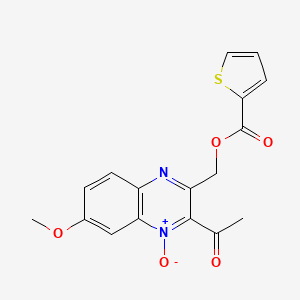
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
